![molecular formula C16H19N3O4S2 B2424633 4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide CAS No. 1091479-40-1](/img/structure/B2424633.png)
4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds, such as TP-10, can be carried out using an indirect process that avoids contamination of the product with no need for purification . For example, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Molecular Structure Analysis
The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .Chemical Reactions Analysis
Thiophene derivatives, like TP-10, are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Carbonic Anhydrase Inhibition
A significant area of research for sulfonamide derivatives, including compounds similar to "4-propionamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide," focuses on their role as inhibitors of carbonic anhydrase (CA) isoenzymes. These enzymes are involved in various physiological processes, such as respiration and the regulation of pH and CO2 levels. Sulfonamide-based inhibitors have been studied for their potential in treating conditions like glaucoma, epilepsy, and certain types of cancer. For instance, benzamide-4-sulfonamides have been shown to effectively inhibit human carbonic anhydrase isoenzymes I, II, VII, and IX, with implications for therapeutic applications in diseases where these isoenzymes play a role (Abdoli, Bozdağ, Angeli, & Supuran, 2018).
Corrosion Inhibition
Research on sulfonamide compounds extends to their application in corrosion inhibition. A novel thiophene Schiff base, closely related in structure to the compound , has demonstrated efficient corrosion inhibition for mild steel in acidic conditions. This application is critical in protecting industrial machinery and infrastructure from corrosion, thereby extending their lifespan and enhancing their reliability (Tezcan, Yerlikaya, Mahmood, & Kardaş, 2018).
Material Science and Drug Development
Sulfonamide derivatives are also explored in the synthesis of novel materials and drugs. For example, electrochemical synthesis has been used to create water-soluble and self-doped polythiophene derivatives from thiophene-based monomers. These materials have potential applications in electronics and as conductive polymers (Turac, Varol, Ak, Sahmetlioglu, & Toppare, 2008). Moreover, sulfonamide compounds have been synthesized and tested for their neuroleptic activity, indicating their potential as dopamine receptor blockers in treating psychiatric disorders (Ogata et al., 1984).
Mechanism of Action
properties
IUPAC Name |
4-(propanoylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-2-14(20)19-13-7-5-12(6-8-13)16(21)17-9-10-18-25(22,23)15-4-3-11-24-15/h3-8,11,18H,2,9-10H2,1H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSKCNUWBJQEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.